4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid
Description
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid (CAS: 111153-16-3) is a biphenyl derivative with a benzyloxy group at the 4'-position and a carboxylic acid moiety at the 4-position of the biphenyl scaffold. Its molecular formula is C₂₀H₁₆O₃, with a molecular weight of 304.34 g/mol . The compound is typically stored at room temperature and exhibits better solubility in organic solvents (e.g., ethanol, DMSO) than in water .
Synthesis: The compound is synthesized via coupling reactions under argon atmosphere, often involving palladium or rhodium catalysts. For example, benzyloxy-substituted biphenyls are prepared through Suzuki-Miyaura cross-coupling or decarboxylative coupling of aromatic carboxylic acids with alkynes .
Applications: It serves as a precursor in medicinal chemistry (e.g., immunomodulatory small molecules) and materials science, particularly in metal-organic frameworks (MOFs) due to its rigid biphenyl backbone and carboxylic acid ligand functionality .
Properties
IUPAC Name |
4-(4-phenylmethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-20(22)18-8-6-16(7-9-18)17-10-12-19(13-11-17)23-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDDIVFYPCPVPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80563542 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111153-16-3 | |
| Record name | 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80563542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid typically follows a multi-step process involving:
- Suzuki–Miyaura cross-coupling reaction to form the biphenyl framework.
- Hydrogenation and debenzylation to manipulate the benzyloxy protecting group.
- Purification by chromatographic techniques.
Detailed Synthetic Route
Reaction Conditions and Optimization
- Catalyst: Tetrakis(triphenylphosphine)palladium(0) is commonly used for Suzuki coupling due to its high activity and selectivity.
- Base: Potassium carbonate (K2CO3) is preferred for its mild basicity and compatibility with palladium catalysts.
- Solvent: Mixtures of 1,4-dioxane and water or DMF are effective for solubilizing reactants and facilitating the coupling reaction.
- Temperature: Typically maintained at 80–100°C for 12–24 hours to ensure complete conversion.
- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress.
Industrial Scale Considerations
- Continuous Flow Reactors: Employed to improve reaction control, scalability, and reproducibility.
- Automated Systems: Used to optimize stoichiometry, temperature, and reaction time, enhancing yield and purity.
- Cost Efficiency: Optimization of catalyst loading and solvent recycling is critical for large-scale production.
Research Findings and Analytical Data
Spectroscopic Characterization
| Technique | Key Observations |
|---|---|
| ¹H NMR | Aromatic protons at δ 6.8–7.8 ppm; benzyloxy methylene (-OCH2-) singlet at δ ~5.0 ppm; carboxylic acid proton broad singlet at δ ~12 ppm. |
| ¹³C NMR | Aromatic carbons between δ 115–140 ppm; benzyloxy methylene carbon at δ 70–75 ppm; carboxylic acid carbon at δ ~175 ppm. |
| FT-IR | Strong O-H stretch at 3200–3500 cm⁻¹ (carboxylic acid), C=O stretch near 1700 cm⁻¹, C-O-C stretch (benzyloxy) at 1200–1250 cm⁻¹. |
| Mass Spectrometry | Molecular ion peak [M+H]⁺ at m/z 305, confirming molecular weight; fragmentation consistent with loss of benzyloxy group. |
Yield and Purity
- Typical yields for Suzuki coupling step range from 70% to 85% depending on substrate purity and reaction conditions.
- Purification by column chromatography yields analytically pure product suitable for further applications.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Suzuki Coupling | 2-Benzyloxy-1-bromobenzene + 4-carboxyphenylboronic acid, Pd(PPh3)4, K2CO3, 1,4-dioxane:H2O, 80°C, 16 h | 70–85 | Monitored by TLC, purified by chromatography |
| Hydrogenation/Debenzylation | Pd/C, H2, room temp to 50°C | >90 | Removes benzyloxy protecting group |
| Purification | Silica gel column chromatography | — | Ethyl acetate/petroleum ether gradient |
Additional Notes on Reaction Mechanisms and Optimization
- The benzyloxy group serves as a protecting group for phenols during coupling reactions, preventing side reactions and enabling selective functionalization.
- The Suzuki–Miyaura reaction mechanism involves oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond.
- Reaction efficiency can be improved by optimizing catalyst loading, base concentration, and solvent choice.
- Post-synthesis, recrystallization from ethanol or ethyl acetate can improve purity and isolate stable polymorphs.
Chemical Reactions Analysis
Types of Reactions
4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Various electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Biphenyl derivatives without the benzyloxy group.
Substitution: Substituted biphenyl derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid has been investigated for its potential therapeutic applications. Research indicates that compounds with similar structures can exhibit anti-inflammatory and analgesic properties. The benzyloxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy in pharmacological applications.
- Case Study : A study explored the structure-activity relationship (SAR) of biphenyl derivatives, revealing that modifications at the carboxylic acid position can significantly influence biological activity. This suggests that this compound could be optimized for specific therapeutic targets .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its carboxylic acid functional group allows for various chemical reactions such as esterification and amidation, which are crucial in synthesizing more complex molecules.
- Application : In synthetic organic chemistry, this compound can be used as a starting material for the synthesis of pharmaceuticals or agrochemicals by forming derivatives that possess desired biological activities.
Material Science
In material science, this compound can be utilized to develop advanced materials such as polymers and nanocomposites. The biphenyl structure contributes to enhanced mechanical properties and thermal stability.
- Research Findings : Recent studies have shown that incorporating biphenyl derivatives into polymer matrices can improve their thermal properties and mechanical strength. This is particularly relevant in developing high-performance materials for aerospace and automotive applications .
Photophysical Properties
The photophysical properties of this compound make it suitable for applications in optoelectronics. Its ability to absorb light at specific wavelengths allows it to be used in the development of organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Case Study : Research on similar compounds has demonstrated their efficacy as light-harvesting materials in solar cells, where they enhance energy conversion efficiency due to their favorable electronic properties .
Analytical Chemistry
This compound can also serve as a standard reference material in analytical chemistry. Its well-defined structure allows for precise characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
- Application : In quality control laboratories, this compound can be used as a calibration standard for determining the concentration of similar compounds in complex mixtures .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural analogs, highlighting substituent effects on molecular weight, solubility, and applications:
Key Observations :
- Electron Effects: The benzyloxy group (electron-donating via oxygen) increases electron density at the biphenyl core, enhancing π-π stacking in MOFs. In contrast, nitro (-NO₂) and chloro (-Cl) groups are electron-withdrawing, altering electronic properties for catalytic or sensing applications .
- Steric Effects : Bulkier substituents (e.g., benzyloxy) reduce reaction yields in coupling reactions compared to smaller groups (e.g., methyl) .
- Solubility : Hydrophilic groups (e.g., -OH) improve aqueous solubility, whereas benzyloxy and nitro groups favor organic solvents .
Biological Activity
4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid (CAS No. 111153-16-3) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C20H16O3
- Molecular Weight : 304.34 g/mol
- Boiling Point : Not specified in the available data
- Structural Characteristics : The compound features a biphenyl core substituted with a benzyloxy group and a carboxylic acid functional group, which may influence its solubility and biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures often interact with various biological targets, influencing cellular pathways. For this compound, potential mechanisms include:
- PPAR Agonism : Preliminary studies suggest that this compound may act as an agonist for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in lipid metabolism and glucose homeostasis. PPARα agonists have been associated with anti-inflammatory effects and improved insulin sensitivity .
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation by inducing apoptosis. The carboxylic acid group may enhance interaction with cellular targets involved in cancer progression .
Biological Activity Data
The following table summarizes findings from various studies regarding the biological activity of related compounds:
| Compound Name | Activity Type | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | PPARα Agonist | <5 | |
| Benzimidazole Derivative | Anticancer | 10 | |
| Hydroxyphenylbenzoxazole Analogs | Antitumor | <20 | |
| Rolipram Analog | PDE4 Inhibition | 0.5 |
Case Studies and Research Findings
-
PPARα Agonistic Activity :
A study demonstrated that a structurally similar compound exhibited significant PPARα agonistic activity, leading to upregulation of genes involved in fatty acid oxidation and glucose uptake in skeletal muscle cells. This suggests that this compound could have similar metabolic benefits . -
Anticancer Screening :
In vitro assays showed that derivatives of biphenyl carboxylic acids exhibited varying degrees of cytotoxicity against different cancer cell lines. The compound's structural modifications were found to correlate with enhanced anticancer activity, indicating potential for further development as an anticancer agent . -
Inflammation Modulation :
Compounds within this chemical class have been evaluated for their ability to modulate inflammatory responses. One study found that analogs could significantly reduce pro-inflammatory cytokine production in macrophages, suggesting a role in managing inflammatory diseases .
Q & A
What are the recommended synthetic routes for 4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves two key steps: (1) Suzuki-Miyaura cross-coupling to form the biphenyl scaffold and (2) selective hydrolysis of ester intermediates. For example, a pentyloxy analogue was synthesized via coupling of 4-benzyloxyphenylboronic acid with methyl 4-bromobenzoate, followed by ester hydrolysis . Optimization strategies include:
- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced coupling efficiency.
- Temperature control: 80–100°C in a mixed solvent system (toluene/ethanol/water).
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
- Yield improvement: Use of anhydrous conditions and degassed solvents to minimize side reactions.
How should researchers handle this compound safely given limited toxicity data?
Level: Basic
Methodological Answer:
Based on structurally similar biphenyl derivatives (e.g., pentyloxy analogues):
- Personal protective equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/particulates (GHS Category 4 acute toxicity via inhalation) .
- Emergency protocols: For accidental exposure, rinse skin with soap/water for 15 minutes; flush eyes with water for 20 minutes .
- Storage: Keep in sealed containers under inert gas (argon/nitrogen) at 2–8°C to prevent degradation .
What analytical techniques are suitable for characterizing purity and structural integrity?
Level: Basic
Methodological Answer:
- Purity assessment: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
- Structural confirmation:
- Mass spectrometry: High-resolution ESI-MS to verify molecular ion [M-H]⁻ (theoretical m/z for C₂₀H₁₆O₃: 316.0974) .
How can computational methods like DFT aid in understanding electronic properties and reactivity?
Level: Advanced
Methodological Answer:
Density Functional Theory (DFT) studies on biphenyl derivatives provide insights into:
- Electron distribution: HOMO-LUMO gaps predict charge-transfer behavior (e.g., B3LYP/6-31G* level for ground-state optimization) .
- Reactivity hotspots: Fukui indices identify nucleophilic/electrophilic sites on the biphenyl core .
- Solvent effects: Polarizable Continuum Model (PCM) simulations in ethanol/water to mimic reaction conditions .
- Validation: Compare computed UV-Vis spectra with experimental data to refine computational models .
What strategies resolve contradictions in reported reactivity or stability under varying conditions?
Level: Advanced
Methodological Answer:
- Controlled stability studies: Expose the compound to pH gradients (1–14) and monitor degradation via HPLC. For example, instability in strong acids (pH < 2) may result in benzyl ether cleavage .
- Controlled atmosphere experiments: Test oxidative stability by exposing samples to O₂ or light (e.g., ICH Q1B photostability guidelines) .
- Cross-validation: Replicate conflicting studies using identical reagents (e.g., trace metal analysis in solvents to rule out catalyst poisoning) .
How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Level: Advanced
Methodological Answer:
- Substituent variation: Synthesize analogues with alkyl/electron-withdrawing groups (e.g., 4’-heptyloxy vs. benzyloxy) to assess steric/electronic effects on bioactivity .
- Biological assays:
- Enzyme inhibition: Screen against COX-2 or kinases using fluorescence polarization assays.
- Cellular uptake: Measure intracellular concentration via LC-MS in model cell lines .
- Data analysis: Multivariate regression to correlate logP values (from HPLC retention times) with activity .
What are the key stability considerations during storage and reaction conditions?
Level: Basic
Methodological Answer:
- Incompatible materials: Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (risk of biphenyl ring oxidation) .
- Moisture control: Store with desiccants (silica gel) to prevent carboxylic acid dimerization .
- Temperature-sensitive reactions: Monitor exotherms in coupling reactions using in-situ IR spectroscopy .
How can this compound be integrated into supramolecular or liquid crystalline systems?
Level: Advanced
Methodological Answer:
- Mesomorphic studies: Introduce alkyl chains (e.g., heptyloxy) to enhance liquid crystalline behavior. Characterize phases via polarized optical microscopy (POM) and differential scanning calorimetry (DSC) .
- Co-crystallization: Co-form with hydrogen-bond acceptors (e.g., pyridines) to stabilize supramolecular assemblies. Validate via X-ray crystallography .
- Surface modification: Functionalize gold nanoparticles via carboxylate-Au interactions; confirm using TEM and UV-Vis plasmon resonance shifts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
